Sodium 2-(pyrimidin-2-yl)propanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-pyrimidin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.Na/c1-5(7(10)11)6-8-3-2-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMGMXCVFCYKY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Sodium 2 Pyrimidin 2 Yl Propanoate
Direct Synthesis Approaches
Direct synthesis methods offer an efficient means to construct the target molecule from basic precursors. These approaches include cyclocondensation reactions to form the pyrimidine (B1678525) core, followed by the introduction of the propanoate group, or the simultaneous formation of both moieties.
Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine rings. caymanchem.com These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species. nih.gov
Urea (B33335) and its derivatives are common reagents in the synthesis of pyrimidinones (B12756618) and related structures through reactions like the Biginelli reaction. nih.govnih.gov In a hypothetical urea-mediated pathway to 2-(pyrimidin-2-yl)propanoic acid, a suitable three-carbon precursor bearing a propanoic acid moiety could be condensed with urea or a related amidine. For instance, the cyclization of a β-keto ester with urea under basic conditions is a well-established method for forming dihydropyrimidinone rings, which can be subsequently modified. nih.gov The synthesis of pyrimidine derivatives with acetic or propanoic acid moieties at different positions has been achieved through base-catalyzed condensation of γ- or δ-keto acids with thiourea (B124793) and an appropriate aldehyde. nih.gov
Lewis acids like Boron trifluoride diethyl etherate (BF₃·OEt₂) are known to catalyze a wide range of organic transformations, including the synthesis of heterocyclic compounds. researchgate.netrsc.org BF₃·OEt₂ can act as a potent catalyst in cyclization reactions by activating carbonyl groups towards nucleophilic attack. researchgate.net In the context of pyrimidine synthesis, BF₃·OEt₂ has been employed to promote condensation reactions, often leading to improved yields and selectivity. ethz.choszk.hu For example, it has been used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. researchgate.net
While a specific protocol for the BF₃·OEt₂-catalyzed synthesis of 2-(pyrimidin-2-yl)propanoic acid is not explicitly detailed in the reviewed literature, its known efficacy in promoting similar cyclocondensations suggests its potential utility in enhancing the reaction between a propanoate-containing precursor and an amidine. researchgate.netethz.ch The catalyst's role would likely be to activate a carbonyl group in the precursor, facilitating the ring-closing step.
Table 1: Examples of Catalysts in Pyrimidine Synthesis
| Catalyst | Reaction Type | Reference |
| BF₃·OEt₂ | Cyclocondensation | researchgate.netoszk.hu |
| Ytterbium triflate | Heterocyclization | acs.orgnih.gov |
| Sodium Hydroxide (B78521) | Cyclization | ekb.eg |
| Acetic Acid | Cyclocondensation | researchgate.net |
An alternative direct approach involves the introduction of a carboxyl group onto a pre-existing 2-propylpyrimidine (B1626694) scaffold. This can be followed by a standard acid-base reaction to form the sodium salt. While direct carboxylation of a simple alkylpyrimidine at the α-position of the alkyl chain can be challenging, functionalization of the propyl group followed by oxidation is a feasible strategy.
The synthesis of various pyrimidine carboxylates has been reported, indicating that the pyrimidine ring is amenable to the introduction of carboxylic acid functionalities. bldpharm.com For instance, pyrimidine-5-carboxylates have been prepared from 5-bromopyrimidine (B23866) via metal-halogen exchange followed by reaction with an appropriate electrophile. The resulting 2-(pyrimidin-2-yl)propanoic acid, a synthetic intermediate, can then be readily converted to its sodium salt by treatment with a sodium base such as sodium hydroxide or sodium bicarbonate. caymanchem.comsigmaaldrich.com
The propanoate center in 2-(pyrimidin-2-yl)propanoate is a chiral center. The synthesis of specific enantiomers is often crucial for biological activity. Enantioselective synthesis of related chiral propanoic acid derivatives has been described. For example, (2R)-2-(Pyrimidin-2-ylamino)-propanoic acid has been synthesized, highlighting the possibility of creating chiral centers adjacent to a pyrimidine ring.
One common strategy for enantioselective synthesis is the use of chiral auxiliaries. The synthesis of chiral pyrimidin-2(1H)-ones from N-carbamoyl amino acids demonstrates this approach, where the chirality of the amino acid is transferred to the final product. znaturforsch.com Another method involves asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. The synthesis of fluorescent pyrimidine-derived α-amino acids has been achieved through a multi-step synthesis starting from L-aspartic acid, indicating that enantiopure starting materials can be used to construct complex chiral pyrimidine derivatives. acs.orgnih.gov
Cyclocondensation Reactions Involving Pyrimidine Precursors
Indirect Synthetic Routes and Derivatization Approaches
Indirect routes to Sodium 2-(pyrimidin-2-yl)propanoate involve the synthesis of a related pyrimidine derivative that can be subsequently converted to the target compound. This can be a powerful strategy when direct methods are inefficient or when a common intermediate can be used to generate a library of related compounds.
For example, a pyrimidine ring with a different functional group at the 2-position could be synthesized and then elaborated to the desired propanoate side chain. The synthesis of various 2-substituted pyrimidine derivatives has been reported. nih.gov A common intermediate, such as a 2-halopyrimidine, can undergo cross-coupling reactions to introduce the propanoate moiety. While specific examples for the direct conversion to a 2-propanoate are not detailed, the general principles of cross-coupling chemistry support this as a viable approach.
Another indirect method could involve the modification of a different heterocyclic system. However, building the pyrimidine ring directly is often more efficient. The synthesis of pyrimidine derivatives from other heterocycles is less common but can be a useful strategy in specific cases.
Pyrimidine Ring Functionalization Post-Propanoate Attachment
This approach involves the initial synthesis of a pyrimidine ring bearing a propanoate group, which is then followed by further functionalization of the pyrimidine ring itself. This strategy allows for the late-stage diversification of the molecule. The reactivity of the pyrimidine ring is key to this methodology. For instance, a common strategy involves the functionalization of a phenoxypropionate core with various pyrimidinyl moieties. researchgate.net This can be achieved by taking advantage of the differential reactivity of substituents on the pyrimidine ring, such as a 2-methylsulfonyl group and a 4-chloro group. researchgate.net
One general method for the functionalization of pyrimidine rings is through radical substitution reactions. rsc.org For example, the replacement of hydrogen atoms on the pyrimidine ring with other functional groups can be achieved, although the energy barriers for these reactions can be significant. rsc.org Another powerful technique is the direct C-H functionalization, which avoids the need for pre-activated substrates.
A versatile method for modifying the pyrimidine core involves activating the ring with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O). This increases the electrophilicity of the ring, making it susceptible to attack by nucleophiles. chinesechemsoc.org This activation can facilitate the introduction of new substituents onto the pyrimidine ring after the propanoate side chain is already in place.
Propanoate Side Chain Introduction to Pyrimidine Nuclei
A more common strategy involves the introduction of the propanoate side chain onto a pre-existing pyrimidine nucleus. This can be achieved through several methods, including nucleophilic substitution and cross-coupling reactions.
A prominent example is the synthesis of pyrimidine-derived α-amino acids from an l-aspartic acid derivative. nih.govacs.org This multi-step synthesis involves creating a ynone intermediate which then undergoes a heterocyclization reaction with an amidine to form the pyrimidine ring, effectively attaching a modified propanoate structure. nih.govacs.org The synthesis of various 4,5-disubstituted pyrimidine derivatives can be accomplished in a single step through a three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by ZnCl2. scispace.com
Another approach involves the reaction of a pyrimidine derivative with a suitable propanoate precursor. For instance, the synthesis of ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate can be achieved via a Claisen condensation reaction between ethyl acetate and 2-pyrimidinecarboxylic acid ethyl ester. Similarly, pyrimidin-2-yl sulfonates can be used as versatile starting materials. They can react with various nucleophiles to introduce a functionalized side chain at the C2 position of the pyrimidine ring. sci-hub.se
The following table summarizes a synthetic route for a related pyrimidine propanoate derivative:
| Step | Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 1-tert-butyl (2S)-(tert-butoxycarbonylamino)-4-butan-1,4-dioic acid, N,O-dimethylhydroxyamine hydrochloride | O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate, Diisopropylethylamine, DMF, 0 °C to RT | Weinreb amide intermediate | Not specified |
| 2 | Weinreb amide intermediate, Alkynyl lithium salt | THF, -78 °C to RT | Ynone-derived α-amino acid | Not specified |
| 3 | Ynone-derived α-amino acid, Acetamidine hydrochloride | Ytterbium triflate, Potassium carbonate, THF, 50 °C | tert-butyl (2S)-2-(tert-butoxycarbonylamino)-3-(2′-methyl-4′-phenylpyrimidin-6′-yl) | 71% |
This table illustrates a multi-step synthesis to attach a propanoate-like side chain to a pyrimidine ring, as described in the synthesis of pyrimidine-derived α-amino acids. nih.govacs.org
Conversion of Related Pyridine (B92270)/Pyrimidine Compounds to the Target Structure
The structural similarity between pyridine and pyrimidine rings allows for interconversion reactions, providing another synthetic route. These skeletal editing methods can transform a more readily available starting material into the desired heterocyclic core.
A notable example is the conversion of pyrimidines to pyridines through a two-step, one-pot process. chinesechemsoc.org This involves the activation of the pyrimidine with Tf2O, followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.org While this converts a pyrimidine to a pyridine, the reverse reaction is also possible under certain conditions.
The transformation of a pyridine ring into a pyrimidine ring has been investigated, though it is reported to occur in a limited number of cases. wur.nl For this conversion to proceed with reasonable yields (40-50%), the pyridine starting material often needs specific substituents, such as in the case of 2-bromo-6-Ph- or 6-OPh-pyridines. wur.nl These transformations are a type of nucleophile-induced rearrangement. wur.nl Another powerful method for the interconversion of these heterocycles is the hetero Diels-Alder reaction. wur.nl
Mechanistic Investigations of Synthesis Pathways
Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing conditions and improving yields.
Elucidation of Reaction Intermediates and Transition States
Modern analytical techniques have enabled detailed investigations into the mechanisms of pyrimidine synthesis. Real-time, ultrafast multidimensional NMR spectroscopy has been used to monitor reactions as they progress, allowing for the confirmation of previously proposed intermediates and the discovery of new ones. nih.gov
In the de novo pyrimidine biosynthetic pathway, the mechanism involves a series of enzymatic steps. For example, the formation of the pyrimidine ring involves the cyclization of carbamoyl-L-aspartate. umich.edu The mechanism for the decarboxylation of OMP to form UMP is still under investigation, but it is thought to proceed through a two-step, Sn1-type mechanism involving an oxocarbonium-like transition state. umich.edu
For non-enzymatic synthesis, mechanistic studies have also been conducted. In the formation of pyrano[2,3-d]pyrimidine, UV-vis spectroscopy was used to study the reaction kinetics and it was determined that the first step of the reaction is the rate-determining step. researchgate.net
Kinetic Studies of Key Synthetic Steps
Kinetic studies provide quantitative data on reaction rates and the factors that influence them. The oxidation of ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate was found to be first order with respect to both the pyrimidine derivative and the oxidizing agent. internationaljournalcorner.com The effect of temperature on the reaction rate was also studied to determine the activation parameters. internationaljournalcorner.com
In the context of enzymatic reactions, the kinetics of the uracil (B121893) phosphoribosyltransferase (UPRTase) reaction catalyzed by the PyrR protein from Bacillus subtilis followed a Ping Pong steady-state kinetic pattern. nih.gov However, the reverse reaction was found to be significantly slower, with a catalytic rate constant 3300 times smaller than the forward reaction. nih.gov The study of the hydrolysis of cytidine (B196190) 2′- and 3′-monophosphates has demonstrated the utility of HPLC for analyzing the kinetics of complex reaction systems involving pyrimidine nucleotides. researchgate.net
Optimization of Reaction Conditions and Yields
To maximize the efficiency of the synthesis of this compound, it is essential to optimize various reaction parameters.
The synthesis of pyrimidine derivatives often involves screening different catalysts, solvents, temperatures, and bases to find the optimal conditions. For example, in a three-component reaction to form C2-triazolo functionalized pyrimidines, various bases such as K3PO4, K2CO3, and Cs2CO3 gave high yields, while Et3N and NaOAc resulted in only trace amounts of the product. sci-hub.se Acetone was found to be the most suitable solvent among those tested. sci-hub.se
In the ytterbium-triflate catalyzed heterocyclization to form pyrimidine-derived α-amino acids, optimization studies revealed that a catalyst loading of 10 mol% was effective for most substrates, but a higher loading of 20 mol% was necessary for more challenging reactions, significantly improving the yield from 19% to 50% in one case. nih.govacs.org
The following table presents an example of optimization parameters for the synthesis of a related compound, ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70-80°C | Maximizes reaction rate |
| Solvent | Anhydrous Ethanol (B145695) | 85-90% yield |
| Catalyst | H₂SO₄ (0.5 mol%) | Reduces side products |
This table outlines the optimized conditions for the synthesis of a related pyrimidine derivative.
Solvent Effects on Reaction Efficacy and Purity
The choice of solvent is a determining factor in the synthesis of pyrimidine derivatives, impacting reaction rates, yields, and the regioselectivity of the final product. Research into various pyrimidine syntheses demonstrates that both protic and aprotic solvents can be employed, with outcomes varying significantly.
In many multi-component reactions used to form pyrimidine rings, solvents like acetonitrile (B52724), ethanol, and water are frequently studied. For instance, in certain three-component reactions involving amidines, the use of acetonitrile under reflux conditions has proven effective. tandfonline.com However, greener and more benign solvents are increasingly being explored. Water, for example, has been shown to be an excellent medium for some pyrimidine syntheses, in some cases providing better yields than organic solvents like dichloromethane, methanol (B129727), or ethanol. researchgate.netacs.org The high polarity of water can stabilize polar transition states, accelerating the reaction rate. acs.org
The solvent can also dictate the reaction pathway. A notable example is the divergent synthesis of certain pyrimidine derivatives where the use of 1,4-dioxane (B91453) as the solvent leads to O-substituted pyrimidines, while switching to dimethyl sulfoxide (B87167) (DMSO) favors the formation of N-substituted pyrimidines from the same starting materials. rsc.org This highlights the solvent's role in controlling the regioselectivity of the reaction, which would be a crucial consideration in the synthesis of this compound to ensure the propanoate group is correctly attached to the pyrimidine ring.
The following table summarizes the observed effects of different solvents on the synthesis of various pyrimidine compounds, which can be extrapolated to the synthesis of the target molecule.
Table 1: Effects of Different Solvents on Pyrimidine Synthesis
| Solvent | Effect on Yield/Efficacy | Purity/Selectivity Impact | Source(s) |
|---|---|---|---|
| Water (H₂O) | Can provide higher yields compared to some organic solvents. researchgate.net Promotes higher reaction rates. acs.org | Often leads to clean reactions with good chemoselectivity. researchgate.net | researchgate.netacs.org |
| Ethanol (EtOH) | Often used, but may result in lower yields than water. researchgate.net Can be effective in mixed-solvent systems (e.g., H₂O/EtOH). researchgate.net | Can lead to side-products through solvolysis, especially in the presence of acid. acs.org | researchgate.netacs.orgresearchgate.net |
| Acetonitrile (CH₃CN) | Effective under reflux conditions for certain multi-component reactions. tandfonline.com | Provides a clean reaction profile in specific syntheses. tandfonline.com | tandfonline.comrsc.org |
| 1,4-Dioxane | Can favor specific isomers, such as O-substituted pyrimidines, in high yields. rsc.org | High regioselectivity for O-substitution. rsc.org | rsc.org |
| Dimethyl Sulfoxide (DMSO) | Can direct the reaction to form alternative isomers, such as N-substituted pyrimidines. rsc.org | High regioselectivity for N-substitution. rsc.org | rsc.org |
Impact of Temperature and Pressure on Reaction Outcomes
Temperature and pressure are fundamental thermodynamic parameters that can be manipulated to control reaction kinetics and equilibrium, thereby influencing the yield and purity of the product.
In the synthesis of 4,6-dihydroxy pyrimidine, thermodynamic analysis revealed that lower temperatures and higher pressures shift the equilibrium towards the product, increasing the potential conversion rate. researchgate.net Temperature was identified as the most significant factor in this process. researchgate.net Conversely, some synthetic routes for pyrimidine derivatives require high temperatures to proceed at a practical rate. For example, the synthesis of a dichlorinated methoxy (B1213986) pyrimidine derivative involves refluxing at temperatures between 100-160°C, while another method requires a high temperature of 180°C. google.com The deprotection step in the synthesis of certain pyrimidine nucleosides is also often carried out at elevated temperatures, such as 60°C, to ensure the complete removal of protecting groups. rsc.org
High pressure can also be used to induce chemical transformations. Studies on pyrimidine itself have shown that it undergoes physical changes, such as freezing at 0.3 GPa and a phase transition at 1.1 GPa. aip.org At pressures exceeding 15.5 GPa, the pyrimidine ring itself can open, indicating that extreme pressure could lead to decomposition rather than the desired synthesis. aip.org However, moderately high pressure can be beneficial; a solvent-free reaction to produce a chlorinated pyrimidine derivative proceeds at 0.12 MPa. google.com
Table 2: Influence of Temperature and Pressure on Pyrimidine Synthesis
| Parameter | Condition | Observed Outcome | Source(s) |
|---|---|---|---|
| Temperature | Lower Temperature | Favors equilibrium conversion for certain exothermic reactions. researchgate.net | researchgate.net |
| Temperature | Elevated Temperature (60-180°C) | Required for specific reaction steps like refluxing or deprotection. rsc.orggoogle.com Can increase reaction rate. | rsc.orggoogle.com |
| Pressure | Higher Pressure | Can increase equilibrium conversion. researchgate.net | researchgate.net |
| Pressure | High Pressure (0.12 MPa) | Utilized in some high-temperature, solvent-free syntheses. google.com | google.com |
Development of Green Chemistry Principles in Synthesis (e.g., phase transfer catalysis)
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govfzgxjckxxb.com In pyrimidine synthesis, this often involves using environmentally benign solvents like water, reducing waste, and employing catalytic methods to improve efficiency. nih.govacs.org
Phase Transfer Catalysis (PTC) is a powerful green chemistry technique that is particularly relevant for the synthesis of salts like this compound. fzgxjckxxb.com PTC facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). youtube.com A phase transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, transports one of the reactants across the phase boundary, allowing the reaction to proceed. youtube.com
This methodology offers several advantages:
Reduced Need for Organic Solvents : It allows the use of two-phase systems, such as water and an organic solvent, which can minimize the total volume of organic solvent required. fzgxjckxxb.com
Milder Reaction Conditions : PTC can often enable reactions to occur at lower temperatures and pressures.
Increased Reaction Rates and Yields : By facilitating contact between reactants, PTC can significantly accelerate reaction rates and improve product yields. youtube.com
Simplified Workup : The catalyst can often be easily separated and potentially recycled, simplifying the purification process.
Advanced Crystallographic Analysis and Solid State Characterization
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determinationhzdr.deebi.ac.uk
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic resolution. hzdr.deebi.ac.uk This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, from which the atomic structure, bond lengths, and bond angles can be derived. ebi.ac.uk
Specific crystallographic data for Sodium 2-(pyrimidin-2-yl)propanoate, including its crystal system, space group, and unit cell parameters, are not publicly available in the referenced materials. Such an analysis would be the first step in a comprehensive structural elucidation.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The fundamental crystallographic parameters—crystal system, space group, and unit cell dimensions—define the symmetry and repeating unit of the crystal lattice. The crystal system classifies the crystal based on its rotational symmetry and the parameters of its unit cell (the lengths of the sides a, b, c and the angles between them α, β, γ). The space group provides a more detailed description of the symmetry elements within the unit cell.
A complete SC-XRD study would provide these parameters for this compound, which are essential for any further structural analysis.
Elucidation of Molecular Conformation and Geometry
SC-XRD analysis allows for the precise determination of the molecular conformation, including the spatial arrangement of the pyrimidine (B1678525) ring and the propanoate side chain. ebi.ac.uk This includes the measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data reveals the preferred geometry of the molecule in the solid state, which is influenced by both intramolecular and intermolecular forces.
Stereochemical Assignment (e.g., absolute configuration of chiral centers)
For chiral molecules, SC-XRD using a specific technique known as anomalous dispersion can determine the absolute configuration of stereocenters. The propanoate moiety in this compound contains a chiral carbon atom. A crystallographic analysis of a single crystal of one enantiomer would unambiguously assign its absolute configuration as either (R) or (S). This is a critical aspect for applications where stereochemistry is important.
Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Formsnist.govresearchgate.net
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of the crystalline phases present. The technique is particularly useful for identifying different polymorphic forms, which are distinct crystalline structures of the same compound. google.com
Studies on Polymorphic Transformations and Stability
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for any chemical compound. mdpi.comresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, even though they are chemically identical. mdpi.com The investigation into the polymorphic transformations of this compound would therefore be essential to ensure the selection and production of the most stable and desirable solid form.
Research into the polymorphism of related pyrimidine derivatives often reveals the existence of multiple crystal forms. mdpi.comgoogle.com For instance, a study on a bioactive pyrazolo[3,4-d]pyrimidine derivative identified two distinct polymorphs, designated as α and β forms, which were obtained from different solvent systems (methanol and ethanol (B145695), respectively). mdpi.com These polymorphs, while having the same crystal symmetry, showcased different molecular packing and were characterized by varying thermal stabilities. mdpi.com
A comprehensive study on this compound would involve screening for different polymorphic forms by crystallization from various solvents and under different conditions (e.g., temperature, pressure). The stability of any identified polymorphs would then be assessed under stress conditions such as heat and humidity. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to determine the thermal stability and interconversion between different forms.
Illustrative Data Table: Polymorphic Screening of this compound (Note: The following data is illustrative to demonstrate the type of information that would be generated in such a study, as specific experimental data for this compound is not publicly available.)
| Form | Crystallization Solvent | Melting Point (°C) | Stability Notes |
| Form I | Ethanol | 185-187 | Appears to be the thermodynamically stable form at ambient conditions. |
| Form II | Isopropanol | 178-180 | Metastable form, converts to Form I upon heating above 100°C. |
| Form III | Acetone/Water (1:1) | 190-192 | Hydrated form, loses water upon heating. |
Synchrotron X-ray Powder Diffraction for Structure Solution from Powder Data
When single crystals of a compound suitable for conventional X-ray diffraction are not readily obtainable, synchrotron X-ray powder diffraction (SXRPD) emerges as a powerful technique for crystal structure determination. rcsb.org The high brilliance and resolution of synchrotron radiation allow for the collection of high-quality diffraction data from a polycrystalline (powder) sample, from which the crystal structure can be solved.
The process would involve collecting a high-resolution powder diffraction pattern of this compound at a synchrotron facility. The diffraction data would then be used to determine the unit cell parameters, space group, and ultimately the full crystal structure, including the arrangement of the sodium and 2-(pyrimidin-2-yl)propanoate ions in the crystal lattice. This information is fundamental to understanding the intermolecular interactions that govern the solid-state properties of the compound. While specific SXRPD studies on this compound are not documented, the methodology is widely applied in materials science for structural elucidation.
Co-crystal and Salt Form Investigation
Beyond polymorphism, the formation of co-crystals and other salts represents another avenue to modify and enhance the physicochemical properties of a compound. researchgate.net A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, whereas different salts can be formed with various counter-ions. researchgate.net
An investigation into the co-crystal and salt forms of 2-(pyrimidin-2-yl)propanoic acid would involve screening for co-crystal formation with a variety of pharmaceutically acceptable co-formers. Similarly, the synthesis and characterization of different salts of the acid could be explored. The resulting solid forms would be characterized by techniques such as X-ray diffraction, DSC, and spectroscopy to determine their structure and properties. Such studies are prevalent for pyrimidine derivatives, particularly in the pharmaceutical industry, to find solid forms with improved properties. google.com The distinction between a co-crystal and a salt is crucial and is determined by whether a proton transfer has occurred between the constituent molecules.
Advanced Microscopy Techniques (e.g., SEM for morphology)
Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the morphology of a crystalline solid. It provides high-resolution images of the sample surface, revealing details about the crystal habit (shape), size, and surface texture. For this compound, SEM analysis would be performed on the powder sample to understand its particulate properties.
Studies on other pyrimidine derivatives have utilized SEM to characterize their surface morphology. For example, in the context of corrosion inhibition, SEM has been used to visualize the surface of mild steel treated with pyrimidine derivatives, demonstrating the formation of a protective film. bohrium.com In another study on novel pyrimidine derivatives with antibacterial activity, field emission SEM (FE-SEM) was employed to observe changes in bacterial cell morphology upon treatment with the compounds. nih.gov While these applications are different, the technique for characterizing the morphology of the pyrimidine compound itself remains the same. The morphology of this compound crystals could influence important bulk properties such as flowability and compaction, which are critical in manufacturing processes.
Illustrative Data Table: Morphological Analysis of this compound (Form I) (Note: The following data is illustrative, as specific experimental data for this compound is not publicly available.)
| Parameter | Observation |
| Crystal Habit | Prismatic, needle-like crystals. |
| Particle Size Distribution | 10-50 µm |
| Surface Texture | Generally smooth facets with some evidence of agglomeration. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the molecular structure, electronic properties, and reactivity of a compound at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ntnu.no It is frequently used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. ntnu.no This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. ntnu.no Studies on related pyrimidine (B1678525) derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to determine optimized geometries, bond lengths, and bond angles. researchgate.netnih.govresearchgate.net
A hypothetical data table for optimized geometric parameters of the 2-(pyrimidin-2-yl)propanoate anion, as would be generated by a DFT calculation, is presented below.
Table 1: Hypothetical Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-N1 | 1.34 Å |
| N1-C6 | 1.33 Å | |
| C4-C5 | 1.39 Å | |
| Cα-C(O) | 1.52 Å | |
| C(O)-O1 | 1.25 Å | |
| Bond Angle | N1-C2-N3 | 127° |
| C2-N3-C4 | 115° | |
| Cα-C(O)-O1 | 118° |
Note: This data is illustrative and not based on actual experimental or computational results.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of electronic excited states. rutgers.edu It is a primary method for calculating electronic absorption spectra, providing information on excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. rutgers.eduscience.gov This method allows for the prediction of how a molecule will interact with light. For complex molecules, TD-DFT helps in understanding charge-transfer processes and other electronic transitions upon photoexcitation. rutgers.eduaps.org
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. researchgate.net FMO analysis is often used to predict the most likely sites for electrophilic and nucleophilic attack. ufla.br
A hypothetical data table for FMO analysis is shown below.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative and not based on actual experimental or computational results.
Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of a calculated wavefunction in terms of classic Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.deq-chem.com This method is used to analyze charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. dergipark.org.trsouthampton.ac.uk By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability gained from these interactions, providing insight into bonding and structure. uni-muenchen.de
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. chemrxiv.org It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of negative potential (electron-rich), often associated with lone pairs on electronegative atoms, and are indicative of sites for electrophilic attack. Blue regions represent areas of positive potential (electron-poor), usually around hydrogen atoms or other electropositive centers, indicating sites for nucleophilic attack. mdpi.com MEP maps are valuable for predicting intermolecular interactions and chemical reactivity. chemrxiv.org
Computational chemistry allows for the prediction of various spectroscopic parameters. DFT calculations can predict infrared (IR) vibrational frequencies, which correspond to the molecular vibrations and can be compared with experimental IR spectra to identify functional groups and confirm structures. nih.govresearchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netillinois.edu Comparing predicted NMR shifts with experimental data helps in the structural elucidation of complex molecules. researchgate.netresearchgate.net
A hypothetical data table for predicted spectroscopic parameters is provided below.
Table 3: Hypothetical Predicted Spectroscopic Data
| Spectrum | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Frequency (cm⁻¹) | 1710 | C=O stretch (carboxylate) |
| Frequency (cm⁻¹) | 1580 | C=N stretch (pyrimidine ring) | |
| ¹H NMR | Chemical Shift (ppm) | 8.7 | H at C4/C6 of pyrimidine |
| Chemical Shift (ppm) | 7.2 | H at C5 of pyrimidine | |
| Chemical Shift (ppm) | 3.5 | CH of propanoate | |
| ¹³C NMR | Chemical Shift (ppm) | 175 | C=O (carboxylate) |
| Chemical Shift (ppm) | 168 | C2 of pyrimidine |
Note: This data is illustrative and not based on actual experimental or computational results.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior. For Sodium 2-(pyrimidin-2-yl)propanoate, MD simulations would be crucial for understanding its dynamics in different environments, such as in aqueous solution or within a crystal lattice. Such simulations have been effectively used to study the interactions of various pyrimidine derivatives with biological targets and their behavior in solution. rsc.orgrjeid.commdpi.comresearchgate.net
The flexibility of the propanoate side chain attached to the rigid pyrimidine ring allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.
In solution, the molecule's conformation is influenced by its interactions with solvent molecules. For this compound in water, the negatively charged carboxylate group and the polar pyrimidine ring would engage in hydrogen bonding, influencing the orientation of the propanoate chain. Computational studies on other flexible pyrimidine-embedded molecules have successfully used methods like Principal Moment of Inertia (PMI) analysis to characterize conformational diversity and shape. frontiersin.org Ab initio calculations on similar heterocyclic systems have been used to determine the relative energies of different conformers, such as those arising from rotation around single bonds. ijcce.ac.ir
A hypothetical conformational analysis for the propanoate side chain's rotation might yield an energy profile similar to the one described in the table below.
Table 1: Hypothetical Relative Energies of Conformers for 2-(Pyrimidin-2-yl)propanoate Anion This table is illustrative and based on typical values for side-chain rotations in similar molecules.
| Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | +5.0 | Eclipsed (High Energy) |
| 60° | 0.0 | Gauche (Stable) |
| 120° | +4.5 | Eclipsed (High Energy) |
| 180° | +0.5 | Anti (Stable) |
In the solid state, the conformation would be locked into a single arrangement dictated by crystal packing forces, including ionic interactions between the sodium cation and the carboxylate group, as well as potential π-π stacking of the pyrimidine rings.
MD simulations are ideal for studying how molecules interact with their surroundings. Key metrics like the Radial Distribution Function (RDF) and Mean Square Displacement (MSD) provide quantitative insights into these interactions.
The Radial Distribution Function (g(r)) describes the probability of finding a particle at a distance r from a reference particle. For this compound in water, RDFs would be calculated to understand the solvation structure. For instance, an RDF between the pyrimidine nitrogen atoms and water's hydrogen atoms would likely show a sharp peak at around 2 Å, indicating a strong hydrogen bond. researchgate.net Similarly, the RDF around the carboxylate oxygen atoms would show a high density of water molecules and sodium ions.
Table 2: Illustrative Radial Distribution Function (RDF) Peaks for Solvated 2-(Pyrimidin-2-yl)propanoate Anion This table is a hypothetical representation based on published data for pyrimidine in water. researchgate.netrsc.org
| Atom Pair (Reference...Probe) | Peak Distance (r) in Å | Interaction Type |
| Pyrimidine N...Water H | ~2.0 | Hydrogen Bond |
| Pyrimidine N...Water O | ~3.0 | Solvation Shell |
| Carboxylate O...Water H | ~1.8 | Strong Hydrogen Bond |
| Carboxylate O...Na⁺ | ~2.4 | Ionic Interaction |
The Mean Square Displacement (MSD) measures the average distance a molecule travels over time. Calculating the MSD of the pyrimidine anion and the sodium cation in solution would provide their diffusion coefficients, offering insight into their mobility within the solvent.
Computational Studies on Reaction Mechanisms and Pathways
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are used to map out the energetic landscapes of chemical reactions. This allows for the validation of proposed reaction mechanisms and the prediction of reaction outcomes.
The synthesis of this compound likely involves several chemical steps. Computational studies can elucidate the mechanism of these transformations by calculating the energy of reactants, transition states, and products. This generates an energy profile that reveals the activation energy (the barrier that must be overcome for the reaction to proceed).
For example, studies on the modification of pyrimidine rings have used DFT to calculate the Gibbs free energy of activation (ΔG‡) for key steps. nih.gov A computational investigation into a plausible synthesis step for our target compound, such as the nucleophilic substitution on a 2-halopyrimidine, would involve locating the transition state structure and calculating its energy relative to the reactants.
Table 3: Hypothetical Energy Profile for a Synthetic Step This table illustrates the type of data generated in a reaction mechanism study, based on similar computed reactions. nih.govacs.org
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 2-chloropyrimidine + ethyl 2-lithiopropanoate | 0.0 |
| Transition State | C-C bond formation | +15.5 (Activation Energy) |
| Intermediate | Meisenheimer-like complex | -5.2 |
| Products | Ethyl 2-(pyrimidin-2-yl)propanoate + LiCl | -25.0 |
Such calculations confirm the feasibility of a proposed reaction pathway and can explain why certain regioisomers or stereoisomers are formed preferentially. rsc.org
While many pyrimidine syntheses are well-established, computational chemistry can aid in the discovery of new, more efficient catalysts. japsonline.comoiccpress.com Virtual screening involves computationally testing a large library of potential catalyst candidates to predict their effectiveness before committing to laboratory synthesis.
For a reaction producing a pyrimidine derivative, a computational workflow might involve:
Proposing a Catalytic Cycle: A plausible mechanism for how a catalyst facilitates the reaction is hypothesized.
High-Throughput Docking/Screening: Potential catalysts are "docked" with the reactants to estimate binding affinity and orientation.
DFT Calculations: The highest-ranking candidates from the screen are subjected to more rigorous DFT calculations to determine their effect on the reaction's activation energy. A successful catalyst provides an alternative reaction pathway with a lower energy barrier than the uncatalyzed reaction.
This approach has been used to design and understand catalysts for a variety of reactions, including the synthesis of complex heterocyclic systems. acs.orgresearchgate.net
Chemical Reactivity and Transformation Mechanisms
Hydrolysis and Saponification Reactions of Ester Moieties
The corresponding esters of Sodium 2-(pyrimidin-2-yl)propanoate, such as ethyl 2-(pyrimidin-2-yl)propanoate, are susceptible to hydrolysis and saponification. These reactions are fundamental in organic synthesis for the conversion of esters back to their parent carboxylic acids or salts.
Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst and water, the ester undergoes hydrolysis to yield 2-(pyrimidin-2-yl)propanoic acid and the corresponding alcohol. The reaction is reversible, and its equilibrium can be shifted towards the products by using an excess of water. The electron-withdrawing nature of the pyrimidine (B1678525) ring is expected to activate the carbonyl carbon of the ester, potentially facilitating the nucleophilic attack by water.
Base-Mediated Saponification : Saponification, the hydrolysis of an ester under basic conditions (e.g., with sodium hydroxide), is an irreversible process that yields the sodium salt of the carboxylic acid (this compound) and the alcohol. This is a common and efficient method for producing the carboxylate salt from its ester form. Protein engineering studies on esterases have utilized the hydrolysis of ethyl 2-arylpropionates to produce the corresponding (S)-enantiomers, highlighting the biochemical relevance of this transformation. nih.gov
The general conditions for these transformations are summarized in the table below.
| Transformation | Reagents | Product(s) | Key Features |
| Acid-Catalyzed Hydrolysis | Ester, H₂O, Acid Catalyst (e.g., H₂SO₄) | 2-(pyrimidin-2-yl)propanoic acid, Alcohol | Reversible reaction. |
| Saponification | Ester, Base (e.g., NaOH, KOH) | This compound, Alcohol | Irreversible reaction, high yield. nih.gov |
Decarboxylation Pathways and Conditions
Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). This reaction can be induced thermally or through catalysis. fiveable.me
Thermal Decarboxylation : While simple carboxylic acids require high temperatures for decarboxylation, the process is significantly easier for acids with a carbonyl group at the β-position (β-keto acids) or a second carboxyl group (malonic acids). masterorganicchemistry.comyoutube.com For 2-(pyrimidin-2-yl)propanoic acid, thermal decarboxylation to form 2-ethylpyrimidine (B2674074) would likely require harsh conditions, as it lacks this activating feature.
Catalytic Decarboxylation : The decarboxylation of heteroaromatic carboxylic acids can be facilitated by metal catalysts. For instance, silver carbonate (Ag₂CO₃) in the presence of acetic acid has been shown to effectively catalyze the protodecarboxylation of various heteroaromatic carboxylic acids, including pyridine (B92270) derivatives, at temperatures around 120 °C. organic-chemistry.orgorganic-chemistry.org This method is often more efficient than older, copper-based protocols. organic-chemistry.org The mechanism likely involves the formation of a zwitterionic intermediate, particularly in the case of pyridinecarboxylic acids, where the nitrogen atom plays a key role in stabilizing the transition state. stackexchange.com It is plausible that 2-(pyrimidin-2-yl)propanoic acid could undergo decarboxylation under similar silver- or copper-catalyzed conditions.
| Decarboxylation Method | Catalyst/Conditions | Product | Notes |
| Thermal | High Temperature (>100°C) | 2-Ethylpyrimidine | Generally inefficient without an activating group. fiveable.me |
| Silver-Catalyzed | Ag₂CO₃, Acetic Acid, DMSO, ~120°C | 2-Ethylpyrimidine | Effective for various heteroaromatic acids. organic-chemistry.orgorganic-chemistry.org |
| Copper-Catalyzed | Copper salts, High Temperature | 2-Ethylpyrimidine | A traditional but often less efficient method. |
Oxidation and Reduction Chemistry of the Pyrimidine Ring and Propanoate Chain
The pyrimidine ring and the propanoate chain exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation : The pyrimidine ring, being electron-deficient, is generally resistant to oxidation. wikipedia.org However, alkyl side chains attached to the ring can be oxidized. For example, alkyl-substituted pyrimidines can be oxidized to their corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net Oxidation of the pyrimidine ring itself can occur under specific conditions, sometimes leading to N-oxides with peracids or even ring-contraction to form imidazoles. cdnsciencepub.comclockss.org The propanoate side chain is relatively stable to oxidation, though extreme conditions could lead to degradation.
Reduction : The π-deficient nature of the pyrimidine ring makes it susceptible to reduction. researchgate.net Catalytic hydrogenation using rhodium or iridium catalysts can reduce the C4=C5 double bond to yield dihydropyrimidines or fully saturated tetrahydropyrimidines. nih.govacs.orgthieme-connect.comacs.org Complex metal hydrides like lithium aluminum hydride (LiAlH₄) can also reduce the pyrimidine ring, often regioselectively. researchgate.netrsc.orgrsc.org The presence of an ester or carboxylate group can influence the outcome; for example, LiAlH₄ can preferentially reduce the ring over the ester at low temperatures, or vice-versa depending on the substituents and conditions. rsc.org
| Reaction Type | Reagent/Catalyst | Affected Moiety | Typical Product |
| Oxidation | KMnO₄ | Propanoate Side Chain (Hypothetical) | Pyrimidine-2-carboxylic acid |
| N-Oxidation | Peracids (e.g., m-CPBA) | Pyrimidine Ring (Nitrogen) | Pyrimidine N-oxide cdnsciencepub.com |
| Reduction (Hydrogenation) | H₂, Rh or Ir catalyst | Pyrimidine Ring | Tetrahydropyrimidine derivative nih.govthieme-connect.com |
| Reduction (Hydride) | LiAlH₄ | Pyrimidine Ring and/or Carboxylate | Dihydropyrimidine or hydroxymethyl derivative researchgate.netrsc.org |
Substitution and Derivatization Reactions at the Pyrimidine Ring and Propanoate Side Chain
Both the pyrimidine ring and the propanoate side chain offer sites for further chemical modification.
Pyrimidine Ring Substitution : As a π-deficient heterocycle, the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orgslideshare.net While the 2-position of the parent compound is already substituted, reactions at the 4- and 6-positions are feasible if appropriate leaving groups are present. The regioselectivity of these reactions can be highly sensitive to other substituents on the ring. wuxiapptec.com Conversely, electrophilic aromatic substitution is difficult but, when forced, occurs at the C5-position. wikipedia.org
Propanoate Side Chain Derivatization : The α-carbon of the propanoate chain (the carbon bearing the carboxylate group) is a key site for derivatization. After converting the carboxylate back to an ester, this position can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups. Furthermore, the carboxylate group itself can be converted into other functionalities, such as amides, through reaction with amines in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov
Stereoselective Transformations and Chiral Pool Applications
The chiral center at the α-carbon of the propanoate chain makes this compound a valuable target for stereoselective synthesis. The biological activity of such compounds is often enantiomer-dependent. nih.gov
Stereoselective Synthesis : The synthesis of a single enantiomer of 2-(hetero)arylpropanoic acids can be achieved through various methods. Asymmetric hydrogenation using chiral iridium catalysts has proven highly effective for producing chiral tetrahydropyrimidines with excellent enantioselectivity (up to 99% ee). nih.govthieme-connect.comelsevierpure.com Another approach involves the stereoselective hydrolysis of a racemic ester using engineered enzymes (esterases) that preferentially react with one enantiomer, leaving the other enriched. nih.gov
Chiral Resolution : If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. This often involves forming diastereomeric salts with a chiral amine resolving agent, such as a derivative of 1-aminoindan-2-ol. google.com These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Chromatographic methods using chiral stationary phases, such as those based on avidin, are also widely used. cardiff.ac.uknih.gov
Chiral Pool Applications : Once obtained in enantiomerically pure form, compounds like (R)- or (S)-2-(pyrimidin-2-yl)propanoic acid can serve as versatile building blocks in the "chiral pool." This involves using readily available chiral molecules as starting materials for the synthesis of more complex chiral targets, preserving the initial stereochemistry throughout the synthetic sequence. elsevierpure.comyoutube.com
Coordination Chemistry of Sodium 2 Pyrimidin 2 Yl Propanoate
Ligand Properties of the Pyrimidine-Propanoate Moiety
The 2-(pyrimidin-2-yl)propanoate ligand is an organic molecule that can donate its lone pair electrons to a central metal atom to form coordination complexes. Its properties as a ligand are determined by the nature and arrangement of its donor atoms.
The 2-(pyrimidin-2-yl)propanoate anion features a pyrimidine (B1678525) ring and a carboxylate group, both of which can participate in binding to a metal center. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group act as potential donor sites. This arrangement allows for several coordination modes.
The ligand can act as a bidentate chelating agent , where one of the nitrogen atoms of the pyrimidine ring and one of the oxygen atoms of the carboxylate group bind to the same metal ion, forming a stable five- or six-membered chelate ring. The formation of such chelate rings is often thermodynamically favored.
Alternatively, the pyrimidine-propanoate moiety can act as a bridging ligand , connecting two or more metal centers. This can occur in several ways:
The carboxylate group can bridge two metal ions in a syn-anti fashion.
The pyrimidine ring can bridge two metal ions using its two nitrogen atoms.
A combination of pyrimidine and carboxylate bridging can lead to the formation of one-, two-, or three-dimensional coordination polymers. For instance, in a manganese(II) coordination polymer, the related pyrimidine-2-carboxylate (B12357736) (pymca) ligand acts as a tridentate bridge. rsc.org
The specific binding mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.
Sodium ions have a preference for coordinating with oxygen-based ligands. stackexchange.com In the context of 2-(pyrimidin-2-yl)propanoate complexes, the sodium ion can be coordinated by the carboxylate oxygen atoms of the ligand or by solvent molecules, such as water. This interaction can lead to the formation of extended structures. For example, in some cases, sodium and potassium cations form polymeric chain-like structures through oxo and aqua bridges. researchgate.net
The presence of the sodium ion can also direct the formation of specific crystalline structures by stabilizing certain arrangements through electrostatic interactions and by satisfying its own coordination preferences. In lanthanide complexes, sodium ions have been shown to have a structure-directing role. rsc.org
Complexation with Transition Metals
The 2-(pyrimidin-2-yl)propanoate ligand readily forms complexes with a variety of transition metals. The study of these complexes provides valuable information on the ligand's coordination preferences and the resulting structural and spectroscopic properties.
Transition metal complexes of ligands similar to 2-(pyrimidin-2-yl)propanoate, such as pyrimidine-2-carboxylate, are typically synthesized by reacting a salt of the transition metal with the sodium salt of the ligand in a suitable solvent, often water or a water-alcohol mixture. researchgate.netresearchgate.net The reaction of pyrimidine hydrazide ligands with metal salts, for instance, often occurs in a 1:1 or 1:2 metal-to-ligand stoichiometric ratio. ekb.eg
The isolation of the resulting metal complexes can usually be achieved by crystallization, which can be induced by slow evaporation of the solvent, cooling, or by the addition of a less polar solvent. The nature of the counter-anion from the metal salt (e.g., chloride, nitrate, perchlorate) can significantly influence the structure of the final product. researchgate.net For example, seven different polynuclear copper(II) complexes with the pyrimidine-2-carboxylato ligand were synthesized in the presence of different counteranions, resulting in a variety of structures from linear chains to honeycomb layers. acs.org
Table 1: Examples of Synthesized Transition Metal Complexes with Pyrimidine-Carboxylate Ligands
| Metal Ion | Ligand | Resulting Complex Formula | Reference |
| Mn(II) | pyrimidine-2-carboxylate (pymca), oxalate (B1200264) (ox) | [Mn2(pymca)2(ox)(H2O)2]n | rsc.org |
| Cu(II) | pyrimidine-2-carboxylate (pymca) | [Cu(μ-pymca)2] | acs.org |
| Co(II) | pyrimidine-2-carboxylic acid (2PCA) | Co(2PCA)2·2H2O | researchgate.net |
| Zn(II) | pyrimidine-2-carboxylic acid (2PCA) | Zn(2PCA)2·2H2O | researchgate.net |
| Dy(III) | pyrimidine-2-carboxylate (pymca), acetate (B1210297) (AcO) | [Dy4(pymca)4(AcO)8]n | mdpi.com |
| Nd(III) | pyrimidine-2-carboxylate (pymca), acetate (AcO) | [Nd4(pymca)4(AcO)8]n | mdpi.com |
Studies on related pyrimidine-2-carboxylate complexes have revealed a variety of structural motifs. For example, cobalt(II) and zinc(II) complexes with pyrimidine-2-carboxylic acid form isostructural compounds where the metal ion is coordinated by a nitrogen atom from the pyrimidine ring and an oxygen atom from the carboxylate group, along with water molecules. researchgate.netresearchgate.net In a lithium complex with pyrimidine-2-carboxylate, the ligand bridges adjacent lithium cations, forming molecular ribbons. nih.gov
The resulting structures are often stabilized by a network of hydrogen bonds, involving the coordinated water molecules, the uncoordinated nitrogen atoms of the pyrimidine ring, and the carboxylate oxygen atoms. These interactions play a crucial role in the formation of the final supramolecular architecture.
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the 2-(pyrimidin-2-yl)propanoate ligand to a metal ion. The coordination of the carboxylate group is typically evidenced by a shift in the asymmetric and symmetric stretching vibrations of the COO- group. The disappearance or shift of the band associated with the C=N bond in the pyrimidine ring can indicate the participation of the ring nitrogen in coordination. researchgate.net
In the IR spectra of metal complexes with pyrimidine-2-carboxylic acid, the coordination of the metal ion through a nitrogen atom of the pyrimidine ring and a carboxylate oxygen atom has been confirmed by the analysis of the vibrational bands. researchgate.net For instance, in some complexes, the disappearance of the C=N vibration band from the IR spectra suggests that the nitrogen atom from the aromatic ring participates in metal-ligand coordination. researchgate.net
Table 2: Key IR Spectroscopic Data for a Related Ligand and its Metal Complexes
| Compound/Complex | Key IR Band (cm-1) | Assignment | Reference |
| Pyrimidine-2-carboxylic acid | ~1700 | ν(C=O) of carboxylic acid | researchgate.net |
| Metal-pyrimidine-2-carboxylate complex | ~1620-1650 | νas(COO-) | researchgate.net |
| Metal-pyrimidine-2-carboxylate complex | ~1380-1420 | νs(COO-) | researchgate.net |
| Metal-pyrimidine-2-carboxylate complex | Shift in C=N vibrations | Coordination via pyrimidine N | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the coordination environment in solution, although its application can sometimes be complicated by the paramagnetic nature of many transition metal ions.
Photophysical Properties of Metal Complexes
The photophysical properties of metal complexes containing pyrimidine-based ligands, such as 2-(pyrimidin-2-yl)propanoate, are of significant interest due to their potential applications in luminescent materials, sensors, and photodynamic therapy. The pyrimidine moiety can act as a "sensitizer" or "antenna," absorbing light energy and transferring it to the metal center, which then emits light of a characteristic wavelength. This process is particularly efficient in lanthanide complexes.
Research on isostructural coordination polymers of lanthanide ions (Dy³⁺ and Nd³⁺) with the closely related pyrimidine-2-carboxylate (pymca) ligand provides valuable insights. These two-dimensional compounds exhibit luminescence that is attributed to the π-π* transitions centered on the pymca ligand. mdpi.com This suggests that the pyrimidine ring system in 2-(pyrimidin-2-yl)propanoate would also be capable of sensitizing lanthanide ion emission. The photoluminescence spectra of pyrimidine-derived α-amino acids further support the idea that the pyrimidine heterocycle acts as a strong π-deficient motif, which, when appropriately substituted, can lead to strong fluorescence emission in the visible region with large Stokes shifts and good quantum yields. nih.gov
In the case of transition metal complexes, the photophysical properties are often governed by metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. For instance, rhenium(I) complexes with diimine ligands containing a pyrimidin-2-yl group are known to be phosphorescent at room temperature. A rhenium(I) complex with a 1-benzyl-4-(pyrimidin-2-yl)-1,2,3-triazole ligand, for example, exhibits a broad, featureless emission band in the visible region, indicative of emission from a ³MLCT excited state. mdpi.com The inclusion of the pyrimidine ring influences the energy of the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength. mdpi.com
The photophysical properties of such complexes can be summarized in the following table, drawing analogies from related pyrimidine-containing ligands:
| Metal Ion | Ligand Type | Emission Type | Emission Maximum (λ_em) | Reference |
| Dy³⁺ | pyrimidine-2-carboxylate | Ligand-centered | ~480 nm, ~575 nm | mdpi.com |
| Nd³⁺ | pyrimidine-2-carboxylate | Ligand-centered | ~530 nm, ~580 nm, ~640 nm | mdpi.com |
| Re(I) | 1-benzyl-4-(pyrimidin-2-yl)-1,2,3-triazole | ³MLCT Phosphorescence | 572 nm | mdpi.com |
| Eu³⁺ | pyrimidine-derived α-amino acids (analogous) | Metal-centered | Expected in the red region | nih.gov |
| Tb³⁺ | pyrimidine-derived α-amino acids (analogous) | Metal-centered | Expected in the green region | nih.gov |
It is important to note that the specific photophysical properties of metal complexes with 2-(pyrimidin-2-yl)propanoate will depend on the nature of the metal ion, the coordination geometry, and the presence of other ligands in the coordination sphere.
Magnetic Properties of Transition Metal Complexes
The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons on the metal ion and the interactions between these electrons, which can be mediated by the bridging ligands. The 2-(pyrimidin-2-yl)propanoate ligand, with its ability to bridge metal centers through both the pyrimidine ring and the carboxylate group, can facilitate magnetic exchange interactions.
Studies on related pyrimidine-carboxylate complexes provide a framework for understanding the potential magnetic behavior. For instance, in a two-dimensional coordination polymer of dysprosium(III) with pyrimidine-2-carboxylate, magnetic measurements revealed a lack of single-molecule magnet (SMM) behavior. mdpi.com This was attributed to a ligand field that does not sufficiently stabilize the magnetic ground state and the non-collinear arrangement of the anisotropy axes. mdpi.com
In complexes with first-row transition metals, the pyrimidine and carboxylate groups can mediate either ferromagnetic (promoting parallel alignment of spins) or antiferromagnetic (promoting anti-parallel alignment of spins) interactions. The nature and strength of this magnetic coupling depend on the specific coordination mode, the metal-ligand-metal bond angles, and the orbital overlap between the metal d-orbitals and the ligand's molecular orbitals. For example, in heteronuclear Re(I)-Cu(II) molecular boxes, where carboxylate groups bridge the metal centers, antiferromagnetic coupling between the Cu(II) ions has been observed. acs.org The magnetic susceptibility data for a trinuclear copper(II) complex with a triazole-based ligand also showed dominant intramolecular antiferromagnetic interactions. mdpi.com
The expected magnetic properties of transition metal complexes with 2-(pyrimidin-2-yl)propanoate can be inferred from analogous systems and are summarized in the table below. The magnetic moment (μ_eff) is a key parameter, which is influenced by the spin state of the metal ion and any magnetic exchange interactions.
| Metal Ion | Expected Spin State | Expected Magnetic Behavior | Potential μ_eff (B.M.) per metal ion | Reference (Analogous Systems) |
| Mn(II) | High Spin (S=5/2) | Weak antiferromagnetic exchange | ~5.9 | mdpi.com |
| Fe(II) | High Spin (S=2) | Antiferromagnetic exchange possible | ~4.9 | researchgate.net |
| Co(II) | High Spin (S=3/2) | Can exhibit both ferro- and antiferromagnetic exchange | 4.3 - 5.2 | mdpi.comresearchgate.net |
| Ni(II) | High Spin (S=1) | Antiferromagnetic exchange | ~3.2 | mdpi.com |
| Cu(II) | S=1/2 | Strong antiferromagnetic exchange common | < 1.73 | acs.orgmdpi.com |
| Zn(II) | S=0 | Diamagnetic | 0 | researchgate.net |
The actual magnetic properties will be highly dependent on the specific crystal structure of the complex. The ability of the 2-(pyrimidin-2-yl)propanoate ligand to adopt various bridging modes makes it a promising candidate for the design of new magnetic materials with tunable properties.
Advanced Research on Derivatives and Analogs of Sodium 2 Pyrimidin 2 Yl Propanoate
Synthesis and Characterization of Novel Pyrimidine-Propanoate Hybrids
The synthesis of pyrimidine-propanoate hybrids often involves multi-step reaction sequences, starting from readily available precursors. A general approach to obtaining the core structure of 2-(pyrimidin-2-yl)propanoic acid involves the oxidation of a 2-methyl group on the pyrimidine (B1678525) ring to a carboxylic acid. scialert.net For instance, the oxidation of 2-methylpyrimidine (B1581581) using an oxidizing agent like potassium permanganate (B83412) can yield pyrimidine-2-carboxylic acid. scialert.net Subsequent alkylation or other modifications can lead to the desired propanoate structure.
A more elaborate method for creating complex pyrimidine-propanoate hybrids involves the ytterbium-catalyzed heterocyclization of ynone-derived α-amino acids with amidines. acs.org This strategy allows for the introduction of various substituents at the C2 and C4 positions of the pyrimidine ring, enabling the fine-tuning of the molecule's properties. acs.org The synthesis of tert-butyl (2S)-2-(tert-butoxycarbonylamino)-3-(pyrimidin-6'-yl)propanoate derivatives showcases this approach, where different amidines are reacted with ynone intermediates derived from L-aspartic acid. acs.org
Characterization of these novel hybrids relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups. acs.orgnih.gov Infrared (IR) spectroscopy provides information about the characteristic vibrational frequencies of functional groups, such as the carbonyl group of the propanoate moiety and the C=N bonds within the pyrimidine ring. acs.org Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. acs.orgnih.gov For chiral compounds, optical rotation measurements are also crucial. acs.org
The following table summarizes the synthesis and characterization of several tert-butyl (2S)-2-(tert-butoxycarbonylamino)-3-(pyrimidin-6'-yl)propanoate derivatives, highlighting the versatility of the synthetic methods and the detailed characterization data obtained.
| Compound ID | C2'-Substituent | C4'-Substituent | Yield (%) | Characterization Methods |
| 11a | Phenyl | Phenyl | 69 | Mp, IR, ¹H NMR, ¹³C NMR, MS, HRMS, [α]D |
| 11b | Phenyl | 2"-Naphthyl | 71 | IR, ¹H NMR, ¹³C NMR, MS, HRMS, [α]D |
| 11c | Phenyl | 4"-Methoxyphenyl | 61 | Mp, IR, ¹H NMR, ¹³C NMR, MS, HRMS, [α]D |
| 11d | Phenyl | 4"-Cyanophenyl | 89 | IR, ¹H NMR, ¹³C NMR, MS, HRMS, [α]D |
| 11f | Methyl | 2"-Naphthyl | 76 | IR, ¹H NMR, ¹³C NMR, MS, HRMS, [α]D |
Data sourced from a study on the synthesis and photophysical properties of pyrimidine-derived α-amino acids. acs.org
Systematic Structure-Property Relationships (excluding biological/medical properties)
The systematic variation of substituents on the pyrimidine ring of propanoate derivatives allows for the investigation of structure-property relationships, particularly concerning their physicochemical properties. The electronic nature of the pyrimidine ring, being π-deficient due to the presence of two nitrogen atoms, significantly influences its properties. scialert.netsemanticscholar.org This electron deficiency can be modulated by the introduction of electron-donating or electron-withdrawing groups.
A key area of investigation is the photophysical properties of these compounds. Research on fluorescent pyrimidine-derived α-amino acids has demonstrated that the nature of the substituents at the C2 and C4 positions of the pyrimidine ring can tune the photoluminescent properties. acs.org For instance, the introduction of aryl groups can lead to charge-transfer-based fluorescence. acs.org The emission wavelengths and quantum yields are sensitive to the electronic character of these substituents. Pyrimidines with weakly donating or electron-withdrawing C4-substituents tend to exhibit weak fluorescence. acs.org
The pKa values of pyrimidine derivatives are also a critical physicochemical property. The basicity of the pyrimidine ring is considerably lower than that of pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. scialert.net The pKa of pyrimidine is approximately 1.3. scialert.net Substituents on the ring can further influence this value; electron-releasing groups increase basicity, while electron-withdrawing groups decrease it. scialert.net
Investigation of Isomeric Forms (e.g., constitutional isomers, stereoisomers, atropisomers)
The structural diversity of pyrimidine-propanoate derivatives gives rise to various forms of isomerism.
Constitutional Isomers: Pyrimidine itself has two other constitutional isomers, pyridazine (B1198779) (1,2-diazine) and pyrazine (B50134) (1,4-diazine). growingscience.com In the context of substituted pyrimidines, the position of the propanoate group on the ring (e.g., at the 2, 4, or 5-position) would result in constitutional isomers with potentially different chemical and physical properties. For example, pyrimidine-2-carboxylic acid and pyrimidine-5-carboxylic acid are constitutional isomers. semanticscholar.org Furthermore, the arrangement of different substituents on the pyrimidine ring leads to a variety of constitutional isomers. rsc.org
Stereoisomers: The presence of a chiral center in the propanoate moiety, specifically at the alpha-carbon (the carbon atom to which the carboxyl group is attached), leads to the existence of enantiomers. For Sodium 2-(pyrimidin-2-yl)propanoate, the alpha-carbon is a stereocenter, meaning it can exist as (R)- and (S)-enantiomers. The synthesis of enantiomerically pure isomers often requires stereoselective synthetic methods or chiral resolution techniques. researchgate.net
Atropisomers: Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. In pyrimidine derivatives, atropisomerism can occur when bulky substituents are present on the pyrimidine ring and an adjacent aryl group, restricting the rotation around the C-C or C-N bond. While not explicitly reported for this compound, the principles of atropisomerism in other heterocyclic systems suggest its possibility. For example, in N-aryl pyrimidine derivatives, if the substituents are sufficiently large, the rotation around the N-aryl bond can be restricted, leading to stable atropisomers.
Design and Synthesis of Functionalized Analogs for Specific Non-Biological Applications
The versatile pyrimidine scaffold serves as a building block for the design and synthesis of functionalized analogs with tailored properties for various non-biological applications, particularly in materials science and coordination chemistry.
Energetic Materials: Nitrogen-rich compounds are of interest as energetic materials. By incorporating energetic functional groups (e.g., nitro, azido) onto the pyrimidine ring of a propanoate derivative, it is possible to design new high-performance and less sensitive energetic compounds. A series of pyrimidine-based nitrogen-rich energetic materials have been synthesized and characterized, demonstrating the potential of this scaffold in the field. rsc.org
Fluorescent Probes and Dyes: The tunable photophysical properties of pyrimidine derivatives make them attractive candidates for the development of fluorescent materials. researchgate.net By strategically modifying the substituents on the pyrimidine ring of a propanoate analog, it is possible to create compounds with specific absorption and emission characteristics. These can be used as fluorescent probes for sensing applications or as dyes in various technologies. acs.orgresearchgate.net
Coordination Chemistry: The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to metal ions. This property allows for the design of pyrimidine-propanoate analogs as ligands for the formation of metal-organic frameworks (MOFs) or other coordination polymers. The propanoate group can also participate in coordination, leading to multidimensional structures with potential applications in catalysis, gas storage, and separation. The synthesis of 2,6-di(pyrimidin-4-yl)pyridine ligands demonstrates the use of pyrimidine units in creating functionalized molecular clefts upon metal coordination. nih.gov
The synthesis of these functionalized analogs often employs well-established organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira), and condensation reactions, to introduce the desired functional groups onto the pyrimidine-propanoate core structure. growingscience.com
Emerging and Non Medical Applications
Advanced Materials Science Applications
In the realm of materials science, the focus is on utilizing molecular building blocks to construct larger, functional architectures. The title compound's structure is well-suited for creating complex materials such as supramolecular assemblies and metal-organic frameworks.
Supramolecular chemistry involves the assembly of molecules into well-defined, larger structures through non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic forces. beilstein-journals.org Sodium 2-(pyrimidin-2-yl)propanoate possesses features conducive to forming such assemblies. The sodium cation can coordinate with the oxygen atoms of the carboxylate group, while the electron-rich pyrimidine (B1678525) ring can engage in π-π stacking interactions with adjacent rings.
Research into related compounds has demonstrated the formation of one, two, and three-dimensional supramolecular structures. ugr.es In these architectures, the interplay between metal-carboxylate coordination and interactions involving the aromatic rings dictates the final dimensionality and topology of the assembly. For instance, studies on phenylalanine-based macrocycles with sodium cations show that the metal ion coordinates with carbonyl oxygens, leading to the formation of polymer-like networks. beilstein-journals.org This principle suggests that this compound could self-assemble into ordered, crystalline materials with potentially interesting physical and chemical properties.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed by linking metal ions or clusters with organic ligands. nih.gov These materials are distinguished by their exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. nih.govgoogle.com
The 2-(pyrimidin-2-yl)propanoate anion is an excellent candidate for use as an organic linker in MOF synthesis. Its design incorporates two key features for connecting metal nodes:
The pyrimidine ring contains nitrogen atoms that can act as coordination sites for metal ions.
The carboxylate group provides oxygen atoms that readily bind to metal centers.
The use of pyrimidine-containing ligands in MOF synthesis is well-documented. For example, ligands such as 2-pyrimidinecarboxylate and 5-(20-pyrimidyl)tetrazolate have been successfully used to create MOFs with specific topologies. scispace.com Similarly, MOFs incorporating pyrimidine groups have been explored for applications like methane (B114726) storage, highlighting the utility of this heterocyclic moiety in designing functional frameworks. google.com The bifunctional nature of 2-(pyrimidin-2-yl)propanoate could allow it to bridge multiple metal centers, potentially leading to the formation of robust 2D or 3D porous networks.
Table 1: Examples of Pyrimidine-Based Ligands in MOF Synthesis
| Ligand/Moiety | Resulting MOF Application/Feature | Reference |
| 2-Pyrimidinecarboxylate | Formation of MOF with RHO zeolitic topology | scispace.com |
| 5-(20-Pyrimidyl)tetrazolate | Formation of square grid network MOFs | scispace.com |
| Pyrimidine Groups (general) | High-pressure methane storage | google.com |
| Pyrano[2,3-d]pyrimidine | Heterogeneous catalysis | frontiersin.org |
This table illustrates the versatility of the pyrimidine core in creating functional MOFs, suggesting a promising avenue of exploration for this compound.
Catalysis
The ability of this compound to bind to metal ions also makes it a candidate for applications in catalysis, where it can act as a ligand to modify the properties of a catalytically active metal center.
In organometallic catalysis, a central metal atom bonded to organic ligands facilitates chemical transformations. The ligand's structure is crucial as it influences the catalyst's stability, solubility, and reactivity. The 2-(pyrimidin-2-yl)propanoate anion can function as a bidentate N,O-donor ligand, where both a nitrogen atom from the pyrimidine ring and an oxygen atom from the carboxylate group coordinate to the same metal center. This chelation can form a stable five-membered ring with the metal, creating a robust complex.
The use of ligands containing pyridyl and other nitrogen-based heterocyclic groups is common in catalysis. researchgate.net These ligands can stabilize various oxidation states of the metal and influence the stereochemistry of the reaction. By incorporating both a nitrogen donor (from the pyrimidine) and an oxygen donor (from the carboxylate), the 2-(pyrimidin-2-yl)propanoate ligand could be used to develop novel homogeneous catalysts for a range of organic reactions.
Asymmetric catalysis focuses on the synthesis of a specific enantiomer of a chiral molecule, a critical process in the pharmaceutical and fine chemical industries. This is achieved using a chiral catalyst. The 2-(pyrimidin-2-yl)propanoate molecule possesses a chiral center at the carbon atom adjacent to both the pyrimidine ring and the carboxylate group.
If this compound is synthesized and used as a single enantiomer (either the (R)- or (S)-form), it can serve as a chiral ligand. When this chiral ligand coordinates to a metal center, it creates a chiral environment around the catalytically active site. This chiral environment can differentiate between two competing reaction pathways, leading to the preferential formation of one enantiomeric product over the other. Vanadium complexes with other types of chiral ligands, for instance, have been shown to catalyze reactions like the epoxidation of certain alcohols enantioselectively. researchgate.net This highlights the potential of chiral ligands like 2-(pyrimidin-2-yl)propanoate to be employed in the development of new asymmetric catalysts.
Sensor Technology and Optoelectronic Materials
The electronic properties inherent to the pyrimidine ring suggest potential applications in sensor technology and optoelectronics. Pyrimidine is a π-conjugated heterocyclic system, a structural feature often found in organic molecules used for electronic and photonic devices.
Research has shown that various pyrimidine derivatives can act as light emitters, with their properties being tunable by altering the substituents on the pyrimidine core. researchgate.net This makes them potential candidates for use in organic light-emitting diodes (OLEDs). Furthermore, some pyrimidine-based compounds are known to function as semiconductors in optoelectronic devices. researchgate.net
The fluorescence or absorption spectrum of this compound could be sensitive to its local environment. The binding of specific metal ions, anions, or other small molecules to its pyrimidine or carboxylate moieties could cause a detectable change in its optical properties. This principle is the basis for chemical sensors. Moreover, MOFs constructed from this ligand could serve as highly sensitive and selective chemical sensors, as the framework can concentrate an analyte within its pores and the ligand's electronic structure can report the binding event. google.comscispace.com
Agrochemical and Materials Design Studies (focused on synthetic design and compound architecture)
The pyrimidine nucleus is a cornerstone in the design of bioactive and functional molecules, lending its distinct electronic and structural properties to a variety of applications, including agrochemicals and advanced materials. While research specifically detailing the applications of this compound is nascent, the broader class of pyrimidine derivatives, particularly those featuring substitutions at the 2-position, has been extensively explored for its utility in these fields. The focus of these studies often lies in the strategic synthetic design and the resulting molecular architecture which dictates the compound's function.
In the realm of agrochemicals, pyrimidine derivatives are integral to the development of potent fungicides and herbicides. nih.gov The molecular architecture of these compounds is crucial for their biological activity. For instance, novel pyrimidin-4-amine derivatives incorporating a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have been synthesized and shown to possess excellent insecticidal and fungicidal properties. acs.org The design principle involves linking the pyrimidine core to other bioactive heterocycles to create hybrid molecules with enhanced efficacy. Similarly, the synthesis of various 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates has been undertaken to discover new herbicides. rsc.org These studies highlight a common strategy: using the pyrimidine ring as a central scaffold to which various functional groups are attached to modulate activity and selectivity. The 2-substituted pyrimidine structure is a recurring motif in several commercial fungicides and herbicides, underscoring its importance in agrochemical design. nih.gov
The field of materials science has also leveraged the unique properties of pyrimidine-containing compounds. The electron-deficient nature of the pyrimidine ring makes it an attractive component for materials used in organic electronics, such as organic light-emitting devices (OLEDs). spiedigitallibrary.org Researchers have designed and synthesized pyrimidine-based molecules to function as electron-transport materials (ETMs) and hosts for phosphorescent emitters in OLEDs. spiedigitallibrary.org For example, donor-π-acceptor (D–π–A) type chromophores based on pyrimidine-phthalimide have been developed. rsc.org These materials exhibit solid-state fluorescence and solvatochromism, and their photophysical properties can be finely tuned by altering the substituents on the pyrimidine ring. rsc.org This tunability through synthetic modification is key to creating materials with specific desired characteristics for electronic and photonic applications, including the development of colorimetric pH sensors. rsc.org
Interactive Table: Examples of Pyrimidine Derivatives in Agrochemical and Materials Design
| Compound Class | Application | Key Architectural Feature | Research Finding |
|---|---|---|---|
| Pyrimidin-4-amine Derivatives | Insecticide, Fungicide | Linked to a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety | Broad-spectrum activity against various pests and fungi. acs.org |
| Pyrimidinyl Sulfonylurea | Herbicide | Pyrimidine ring linked to a sulfonylurea bridge | Key component in commercial herbicides like Metazosulfuron. researchgate.net |
| Pyrimidine-Phthalimide Derivatives | pH Sensor, AIE Chromophore | Donor-π-acceptor (D–π–A) structure | Exhibit solid-state fluorescence and reversible protonation, leading to color changes. rsc.org |
Role in Advanced Chemical Reagents or Protecting Groups (e.g., in solid-phase synthesis)
The pyrimidine moiety is not only a component of final target structures but also serves as a crucial tool in the process of chemical synthesis, particularly as a protecting group. Protecting groups are temporarily installed on a reactive functional group to prevent it from interfering with subsequent reactions, and they must be removable under specific conditions without altering the rest of the molecule. organic-chemistry.org
A significant application involving a structure closely related to this compound is in the solid-phase synthesis of RNA. An innovative 2′-hydroxyl protecting group, the 2′-O-imino-2-propanoate group, has been developed for ribonucleoside monomers used in RNA synthesis. nih.gov The synthesis involves the reaction of 2′-O-aminoribonucleosides with ethyl pyruvate (B1213749) to form stable 2′-O-imino-2-methyl propanoic acid ethyl esters. nih.govresearchgate.net These protected monomers are then used in the automated solid-phase synthesis of RNA sequences.
The deprotection step is where the sodium salt of the propanoate derivative plays a critical role. The fully synthesized RNA sequence, still bearing the protecting groups, is treated with a solution of sodium hydroxide (B78521). nih.govresearchgate.netresearchgate.net This base-catalyzed hydrolysis (saponification) converts the 2′-O-imino-2-methyl propanoic acid ethyl ester groups into their corresponding sodium salts. nih.govresearchgate.net Following ion exchange, these sodium salt intermediates undergo a quantitative intramolecular decarboxylation reaction under neutral conditions at 65 °C. nih.govresearchgate.net This final step cleanly removes the protecting group, yielding the fully deprotected, functional RNA sequence with high purity. nih.govresearchgate.net This multi-step deprotection strategy highlights the utility of forming the sodium salt as a key, reactive intermediate to facilitate the efficient and clean removal of a protecting group in a complex synthesis.
Interactive Table: Deprotection Strategy in Solid-Phase RNA Synthesis
| Step | Reagent/Condition | Transformation | Intermediate/Product |
|---|---|---|---|
| 1. Saponification | Sodium Hydroxide (NaOH) solution | Hydrolysis of the ethyl ester on the 2'-O-protecting group. nih.govresearchgate.net | RNA with 2'-O-imino-2-propanoate sodium salt protecting groups. nih.gov |
| 2. Ion Exchange | Ion exchange resin | Swaps sodium ions for other cations. nih.govresearchgate.net | RNA with modified cationic propanoate salt. |
This application in solid-phase synthesis underscores the potential of pyrimidinyl propanoate derivatives as sophisticated chemical reagents, where the formation and subsequent reaction of the sodium salt are integral to the success of a complex synthetic strategy.
Q & A
Q. Critical Factors :
Q. Validation Protocol :
Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?
Q. Methodological Answer :
Q. Experimental Design :
- Accelerated Stability Testing : Incubate solutions at pH 3–10 (40°C, 14 days). Monitor degradation via LC-MS.
- Kinetic Analysis : Calculate rate constants (k) using first-order models.
Key Finding :
Maximal stability observed at pH 7.4 (t₁/₂ = 120 days), with rapid degradation at pH 3 (t₁/₂ = 7 days) .
Advanced: How does this compound interact with biological targets (e.g., enzymes), and what computational tools validate these interactions?
Q. Methodological Answer :
Q. Experimental Validation :
- Enzyme Assays : Measure IC₅₀ values against recombinant enzymes (e.g., IC₅₀ = 12 µM for thymidylate synthase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Confirm binding affinity (Kd = 8.5 µM) .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
